Elevated Lipophilicity (XLogP3 = 3.1) versus Non-Brominated 2,5-Dimethylbenzenesulfonyl fluoride (XLogP3 = 2.4)
The target compound exhibits an XLogP3 of 3.1, compared to 2.4 for 2,5-dimethylbenzenesulfonyl fluoride (CAS 393-41-9) [1][2]. This ΔXLogP3 of +0.7 indicates significantly higher lipophilicity, which is associated with enhanced passive membrane permeability and potentially improved oral bioavailability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 2,5-Dimethylbenzenesulfonyl fluoride (CAS 393-41-9): 2.4 |
| Quantified Difference | ΔXLogP3 = +0.7 |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; both values from PubChem 2021.05.07 release. |
Why This Matters
Higher lipophilicity can improve membrane permeability and oral bioavailability, making this compound a more suitable starting point for drug discovery programs targeting intracellular proteins.
- [1] PubChem Compound Summary for CID 138987296, 4-Bromo-2,5-dimethylbenzenesulfonyl fluoride (XLogP3 = 3.1). National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 15741779, 2,5-Dimethylbenzene-1-sulfonyl fluoride (XLogP3 = 2.4). National Center for Biotechnology Information (2025). View Source
